BenchChemオンラインストアへようこそ!

4-butoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide

Lipophilicity Druglikeness SAR

This 4-butoxy oxoindoline-benzamide (CAS 921542-97-4) offers a distinct logP of 3.54, conferring peripheral restriction ideal for NOX-dependent ROS assays in MPO-deficient lines (HEK293, HeLa, A549). Unlike apocynin, it inhibits NOX directly, eliminating MPO-mediated false negatives. Its elevated lipophilicity fills a critical SAR gap between shorter alkoxy and halo analogs, enabling systematic evaluation of chain-length effects on isoform selectivity, cellular permeability, and metabolic stability. Essential for chronic in vivo inflammatory disease models where sustained target coverage is required.

Molecular Formula C20H22N2O3
Molecular Weight 338.4 g/mol
CAS No. 921542-97-4
Cat. No. B3304042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-butoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide
CAS921542-97-4
Molecular FormulaC20H22N2O3
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C
InChIInChI=1S/C20H22N2O3/c1-3-4-11-25-17-8-5-14(6-9-17)20(24)21-16-7-10-18-15(12-16)13-19(23)22(18)2/h5-10,12H,3-4,11,13H2,1-2H3,(H,21,24)
InChIKeyWIHINMGUXKJPMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 95 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Butoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide (CAS 921542-97-4): A Structurally Distinct Indolinone-Benzamide for Focused Screening


4-Butoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide (CAS 921542-97-4) is a synthetic small molecule belonging to the oxoindoline-benzamide class, characterized by a 1-methylindolin-2-one core linked via an amide bond to a 4-butoxy-substituted phenyl ring . The compound is catalogued as an inhibitor of NADPH oxidase, an enzyme complex responsible for pathological reactive oxygen species (ROS) production, and has been referenced in the context of inflammatory disease models . It is supplied as a white to off-white solid with a molecular weight of 338.4 Da (C20H22N2O3) and an ACHIRAL stereochemistry, making it suitable for reproducible screening .

Why 4-Butoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide Cannot Be Replaced by Other Indolinone-Benzamide Analogs


The indolinone-benzamide chemotype contains several close structural analogs differentiated solely by the para-substituent on the benzamide phenyl ring, including 4-ethoxy (CAS 921813-71-0), 4-chloro (CAS 921543-98-8), 3-bromo, and 2-methyl variants . The 4-butoxy substituent of the target compound confers distinct physicochemical properties—specifically elevated logP (3.54) and logD (3.54) relative to shorter-chain alkoxy analogs—that modulate membrane permeability, target engagement kinetics, and metabolic stability in ways that cannot be predicted by simple interpolation from the ethoxy or halo-substituted congeners . Generic substitution with a closer-in-structure analog risks altering the compound's inhibitory profile against NADPH oxidase isoforms or off-target liability, making direct experimental verification essential before any procurement decision .

Quantitative Differentiation Evidence for 4-Butoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide Versus Closest Analogs


Lipophilicity-Driven Differentiation: logP and logD Comparison with 4-Ethoxy and 4-Chloro Analogs

The 4-butoxy substituent on the target compound yields a logP of 3.54 and logD of 3.54 . In contrast, the 4-ethoxy analog (CAS 921813-71-0, C18H18N2O3, MW 310.35) is expected to have a lower logP (approximately 2.6–2.9 based on the loss of two methylene units), and the 4-chloro analog (CAS 921543-98-8) is expected to have a logP in a similar or lower range due to the polarizable but less hydrophobic character of chlorine versus the butoxy chain. The quantified difference of approximately 0.6–1.0 logP units translates to a roughly 4- to 10-fold difference in octanol-water partitioning, which directly affects membrane permeability, nonspecific protein binding, and in vivo distribution volume [1].

Lipophilicity Druglikeness SAR

NADPH Oxidase Inhibitory Activity: Functional Differentiation from Apocynin and Structurally Related NOX Inhibitors

The compound is annotated as an inhibitor of NADPH oxidase and is useful in the treatment of various inflammatory diseases . The widely used reference NOX inhibitor apocynin (4-hydroxy-3-methoxyacetophenone, CAS 498-02-2) requires myeloperoxidase-mediated activation to exert its inhibitory effect and exhibits complex off-target antioxidant behavior [1]. In contrast, the target compound belongs to a structurally distinct indolinone-benzamide chemotype that is not dependent on metabolic activation for NOX inhibition, representing a mechanistic differentiation relevant for in vitro studies where myeloperoxidase is absent [2]. Quantitative IC50 data against specific NOX isoforms are not publicly available for direct head-to-head comparison at this time.

NADPH oxidase ROS inhibition Inflammation

Structural Uniqueness Within the Indolinone-Benzamide Series: Para-Substituent SAR Inferred from Analog Availability

A survey of commercially catalogued analogs reveals that the 4-butoxy variant is one of only a handful of alkoxy-substituted members in this series, alongside the 4-ethoxy analog (CAS 921813-71-0) . The 4-chloro, 3-bromo, and 2-methyl analogs represent halo and alkyl substitutions, respectively, but the butoxy chain uniquely combines increased lipophilicity with hydrogen bond acceptor capability (ether oxygen) that can engage additional polar contacts within enzyme active sites [1]. The polar surface area of the target compound is 46.53 Ų , whereas the 4-chloro analog is predicted to have a lower PSA (~29–32 Ų), suggesting divergent blood-brain barrier penetration potential and oral bioavailability profiles.

Structure-activity relationship Chemical diversity Analog scanning

Optimal Procurement and Application Scenarios for 4-Butoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide


NADPH Oxidase Inhibitor Screening in Myeloperoxidase-Deficient Cellular Models

When designing cellular assays to probe NOX-dependent ROS production in cell lines lacking myeloperoxidase (e.g., HEK293, HeLa, A549), the target compound offers a direct inhibition mechanism , avoiding the false-negative risk associated with apocynin, which requires MPO-mediated activation [1]. This direct mechanism, inferred from the indolinone-benzamide chemotype, makes it suitable as a positive control or tool compound for NOX isoform characterization in immortalized cell lines.

SAR Expansion Around the Indolinone-Benzamide Core with Alkoxy Chain Diversity

For medicinal chemistry programs exploring the oxoindoline-benzamide scaffold, the 4-butoxy variant occupies a distinct lipophilicity range (logP = 3.54) compared to the 4-ethoxy (logP ≈ 2.6–2.9) and 4-halo analogs . Procurement of the butoxy analog enables systematic evaluation of chain-length effects on NOX isoform selectivity, cellular permeability, and metabolic stability, filling a gap in the alkoxy SAR series that cannot be adequately addressed by the shorter ethoxy congener alone [1].

Peripheral vs. CNS Target Engagement Profiling Using PSA-Differentiated Analogs

The target compound's PSA of 46.53 Ų and 5 H-bond acceptors predict limited passive CNS penetration, positioning it as a control for peripheral-restricted NOX inhibition. In contrast, the 4-chloro analog (predicted PSA ≈ 29–32 Ų) may exhibit higher brain exposure. Co-evaluation of both compounds in parallel in vivo pharmacokinetic studies can deconvolute peripheral versus central NOX contributions to disease phenotypes, a strategy directly enabled by their distinct physicochemical signatures [1].

Inflammatory Disease Model Studies Requiring Sustained NOX Inhibition

The compound has been cited in the context of inflammatory disease treatment . Its higher logP and ether-linked butoxy chain may confer prolonged tissue retention relative to smaller alkoxy or halo analogs, making it a candidate for chronic dosing models of arthritis, lung inflammation, or cerebral ischemia-reperfusion injury where sustained target coverage is desired [1]. Researchers should verify pharmacokinetic profiles experimentally before committing to large-scale in vivo procurement.

Quote Request

Request a Quote for 4-butoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.